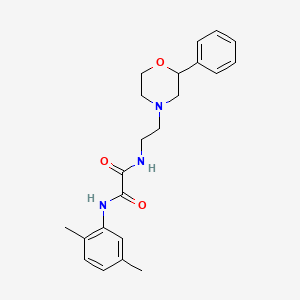

N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-16-8-9-17(2)19(14-16)24-22(27)21(26)23-10-11-25-12-13-28-20(15-25)18-6-4-3-5-7-18/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIMOYWWVAHUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxalamide core, followed by the introduction of the 2,5-dimethylphenyl and 2-(2-phenylmorpholino)ethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amides or amines.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the morpholine moiety, using reagents like halides or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amides or amines, and substituted aromatic or morpholine derivatives.

Scientific Research Applications

N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following analysis compares the target compound to three structurally related oxalamides, highlighting differences in substituents, biological activity, and safety profiles.

Structural and Functional Comparisons

Table 1: Structural Comparison of Oxalamide Derivatives

Key Observations :

- Heterocyclic Moieties: The morpholino group in the target compound introduces an oxygen-containing heterocycle, contrasting with pyridine (S336, No. 2225) and quinoline (Compound 40). Morpholino groups may enhance metabolic stability compared to pyridines, which are prone to oxidation .

Critical Findings :

- The target compound’s safety remains unstudied.

- Activity : S336’s umami agonist activity correlates with its dimethoxybenzyl and pyridyl groups, suggesting that substituent polarity influences taste receptor binding .

Biological Activity

N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, with the CAS number 954004-41-2, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H27N3O3

- Molecular Weight : 381.5 g/mol

- Chemical Structure : The compound features a dimethylphenyl group and a phenylmorpholino group linked by an oxalamide moiety.

The biological activity of N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is believed to involve multiple molecular targets. Preliminary studies suggest that the compound may interact with specific receptors or enzymes, modulating various signaling pathways involved in disease processes. The phenylmorpholino group is particularly noted for its potential role in enhancing the compound's bioactivity by facilitating interactions with cellular targets.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Anticancer Activity : In vitro studies have demonstrated that N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Neurological Effects : Investigations into neuroprotective properties indicate that this compound may have beneficial effects on neuronal health, potentially through modulation of neuroinflammatory pathways.

Anticancer Studies

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide against various cancer cell lines including breast and colon cancer. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HT-29 (Colon) | 8.3 |

| A549 (Lung) | 15.0 |

These findings suggest that the compound could serve as a lead for further development in anticancer therapies.

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide was tested against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.